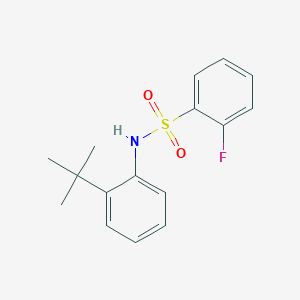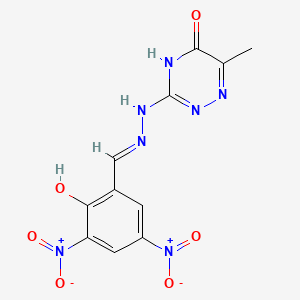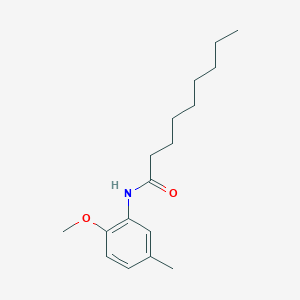![molecular formula C23H22FN5O4S B10960793 1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10960793.png)
1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a quinoline carboxylic acid core, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps. One common method starts with the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and ethyl positions, to form various substituted quinoline carboxylic acids.
Common Reagents and Conditions: Reagents such as hydrofluoric acid, chloroacetic acid, and potassium bromide are commonly used in these reactions.
Scientific Research Applications
1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for the transcription and replication of bacterial DNA. DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the primary target in gram-positive organisms .
Properties
Molecular Formula |
C23H22FN5O4S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(pyridine-3-carbonylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H22FN5O4S/c1-2-27-13-16(22(32)33)20(30)15-10-17(24)19(11-18(15)27)28-6-8-29(9-7-28)23(34)26-21(31)14-4-3-5-25-12-14/h3-5,10-13H,2,6-9H2,1H3,(H,32,33)(H,26,31,34) |
InChI Key |
MVQBZPWHTMOUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CN=CC=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-11-methyl-4-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960714.png)
![13-(difluoromethyl)-4-[2-[(2,4-difluorophenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960715.png)


![ethyl 4-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperazine-1-carboxylate](/img/structure/B10960741.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pentafluorophenyl)propanamide](/img/structure/B10960742.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[1-(4-propylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10960744.png)
![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10960752.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960754.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960755.png)
![3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10960770.png)


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10960790.png)
